molecular formula C6H5LuO7 B14482938 Lutetium citrate CAS No. 63917-04-4

Lutetium citrate

Cat. No.: B14482938
CAS No.: 63917-04-4
M. Wt: 364.07 g/mol
InChI Key: CYRSNTRURSQFMW-UHFFFAOYSA-K
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Description

Lutetium citrate is a chemical compound formed by the combination of lutetium, a rare earth metal, and citric acid Lutetium is a member of the lanthanide series and is known for its unique properties, including its use in various high-precision instruments and radiopharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

Lutetium citrate can be synthesized by transforming freshly precipitated lutetium hydroxide in a citric acid solution under hydrothermal conditions. The reaction typically takes place at temperatures above 100°C and requires about three days to complete . The resulting this compound crystallizes in a monoclinic system, and its structure can be analyzed using techniques such as PXRD diffraction and FTIR spectroscopy .

Industrial Production Methods

Industrial production of this compound involves similar hydrothermal synthesis methods but on a larger scale. The process includes the preparation of lutetium hydroxide, followed by its reaction with citric acid under controlled temperature and pressure conditions. The final product is then purified and crystallized to obtain this compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Lutetium citrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form lutetium oxide.

    Reduction: Reduction reactions involving this compound can lead to the formation of lutetium metal.

    Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrogen fluoride, hydrofluoric acid, and nitric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound include lutetium oxide, lutetium fluoride, and various lutetium salts such as lutetium chloride and lutetium sulfate .

Scientific Research Applications

Lutetium citrate has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a precursor for the synthesis of various lutetium compounds, which are important in the development of new materials and catalysts.

    Biology: In biological research, this compound is used in studies involving the interaction of lutetium with biological molecules and its potential effects on cellular processes.

    Medicine: this compound, particularly its isotope lutetium-177, is used in radiopharmaceuticals for targeted radiotherapy and diagnostic imaging.

    Industry: This compound is used in the production of high-precision instruments and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of lutetium citrate, particularly in its radiopharmaceutical applications, involves the binding of the radioactive lutetium isotope to specific molecular targets. For example, lutetium-177 dotatate binds to somatostatin receptors on the surface of neuroendocrine tumor cells. The radioactive component emits radiation that damages the tumor cells while minimizing damage to surrounding healthy tissue . This targeted approach allows for effective treatment with reduced side effects.

Comparison with Similar Compounds

Lutetium citrate can be compared with other similar compounds, such as:

This compound is unique due to its specific applications in targeted radiotherapy and diagnostic imaging, particularly with the use of lutetium-177. Its properties make it a valuable tool in both medical and industrial fields.

Properties

CAS No.

63917-04-4

Molecular Formula

C6H5LuO7

Molecular Weight

364.07 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;lutetium(3+)

InChI

InChI=1S/C6H8O7.Lu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3

InChI Key

CYRSNTRURSQFMW-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Lu+3]

Origin of Product

United States

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